4-methyl-1-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole
Description
4-Methyl-1-{[1-(1,2,3,4-tetrahydronaphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group and a structurally intricate side chain. The side chain comprises an azetidine (4-membered nitrogen-containing ring) conjugated to a tetrahydronaphthalene (tetralin) moiety via a carbonyl linkage. Its compact azetidine ring may confer metabolic stability and enhanced binding specificity compared to larger heterocycles.
Properties
IUPAC Name |
[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-(1,2,3,4-tetrahydronaphthalen-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-9-20-22(10-14)13-15-11-21(12-15)19(23)18-8-4-6-16-5-2-3-7-17(16)18/h2-3,5,7,9-10,15,18H,4,6,8,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKASAHHDTHRQKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3CCCC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as those listed in Enamine Ltd’s catalog (), share core motifs like pyrazole, morpholine, or amide linkages but differ in substituents and ring systems. Below is a detailed comparison based on molecular features:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Ring Systems: The target compound’s azetidine (4-membered ring) offers reduced steric bulk and higher ring strain compared to morpholine (6-membered, oxygen-containing) in EN300-26675819 . This may enhance binding to flat binding pockets. Tetralin vs.
Substituent Effects :
- The 4-chlorophenyl group in EN300-26675819 introduces electron-withdrawing effects, which could stabilize π-π interactions in target binding. In contrast, the target compound lacks halogen substituents, relying on tetralin’s hydrophobic interactions.
- Methoxy in EN300-26675901 provides electron-donating properties, altering electronic profiles compared to the target’s methyl group.
Salt Forms :
- Most analogs in are hydrochloride salts, enhancing aqueous solubility. The target compound, as a free base, may require formulation adjustments for bioavailability.
Molecular Weight :
- The target compound (~379 g/mol) aligns with Lipinski’s rule of five (MW <500), whereas analogs like EN300-26675819 (372 g/mol) and EN300-26675901 (~367 g/mol) are similarly drug-like.
Research Implications
While specific pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:
- Metabolic Stability : The azetidine ring may resist oxidative metabolism better than morpholine or larger amines .
- Target Selectivity : The tetralin moiety could favor interactions with GPCRs or nuclear receptors over kinases, contrasting with chlorophenyl-containing analogs.
Further studies should prioritize synthesizing the target compound and evaluating its pharmacokinetic and binding profiles relative to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
